2-(1-Phenylcyclopentyl)acetic acid
Description
Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry Research
2-(1-Phenylcyclopentyl)acetic acid and its analogs are situated at the intersection of several key areas of modern chemical research. The core structure, featuring a phenyl group and an acetic acid moiety attached to the same carbon of a cyclopentane (B165970) ring, presents a unique scaffold with significant potential in drug discovery and materials science.
In organic synthesis , the focus is on developing efficient and stereoselective methods to construct this geminally disubstituted cyclopentane system. The creation of the quaternary carbon center at the C1 position of the cyclopentyl ring is a formidable synthetic challenge. Modern synthetic strategies are being explored to overcome this, including novel catalytic approaches and the development of reactions that allow for the controlled introduction of both the phenyl and acetic acid groups. mdpi.com
From a medicinal chemistry perspective, the cyclopentane motif, while historically underutilized compared to other ring systems, is now being recognized as a "privileged scaffold". researchgate.net This means that the cyclopentane framework is a versatile platform for building molecules with diverse biological activities. researchgate.net The rigidity of the cyclopentane ring, when compared to open-chain analogs, can help to lock a molecule into a specific conformation, which is often crucial for high-affinity binding to biological targets. rsc.org Phenylacetic acid derivatives, as a broad class, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.comnih.gov The unique three-dimensional shape of this compound, arising from its specific combination of a planar phenyl ring and a non-planar cyclopentyl group, offers the potential for novel interactions with biological macromolecules.
Historical Trajectories and Evolution of Academic Inquiry into the Compound's Structural Class
The academic inquiry into the structural class of α-aryl cycloalkyl acetic acids has evolved significantly over the decades. Early research into phenylacetic acids, in general, laid the groundwork for understanding their fundamental chemical properties and biological activities. mdpi.com Phenylacetic acid itself is a naturally occurring plant auxin and has been extensively studied. mdpi.com
The journey towards more complex derivatives, such as those incorporating a cycloalkyl group, was driven by the quest for new therapeutic agents with improved properties. The synthesis of related compounds, such as [(cycloalkylmethyl)phenyl]acetic acids, demonstrated that the incorporation of a cycloalkyl moiety could lead to potent anti-inflammatory and analgesic agents. nih.gov
A significant milestone in the evolution of this field has been the growing appreciation of the cyclopentane ring as a valuable component in medicinal chemistry. researchgate.net Initially, the synthesis of stereochemically complex cyclopentanoids was considered a major hurdle. researchgate.net However, the development of modern synthetic methods has made these structures more accessible, leading to a resurgence of interest in their potential. researchgate.net This has paved the way for more focused investigations into compounds like this compound.
The study of geminally disubstituted cycloalkanes, a key feature of the title compound, has also matured. Research into the effects of such substitution patterns on the physicochemical properties of molecules, such as their lipophilicity and metabolic stability, is providing a rational basis for the design of new drug candidates. nih.gov
Overview of Current Scholarly Challenges and Future Opportunities in Chemical and Biological Research
Despite the growing interest, the research landscape for this compound and its close analogs is still fertile ground for new discoveries, presenting both challenges and opportunities.
Current Challenges:
Stereoselective Synthesis: A primary challenge lies in the development of synthetic methods that can control the stereochemistry at the quaternary carbon center. This is crucial as different stereoisomers of a molecule can have vastly different biological activities.
Limited Biological Data: There is a scarcity of published research on the specific biological activities of this compound. A comprehensive screening of its properties against a wide range of biological targets is needed.
Understanding Structure-Activity Relationships (SAR): For the broader class of α-aryl cycloalkyl acetic acids, a clearer understanding of how modifications to the phenyl ring, the cycloalkyl group, and the acetic acid moiety affect biological activity is required. This knowledge is essential for the rational design of more potent and selective compounds. mdpi.com
Future Opportunities:
Exploration of Novel Biological Activities: Given the diverse activities of related compounds, there is a significant opportunity to discover new therapeutic applications for this compound and its derivatives. Areas of particular interest could include inflammation, pain, and oncology. mdpi.comnih.govresearchgate.net
Development of New Catalytic Methods: The synthetic challenges associated with this structural class provide an impetus for the development of new and innovative catalytic systems for the construction of geminally disubstituted cyclopentanes.
Application as a Molecular Scaffold: The rigid and well-defined three-dimensional structure of the 1-phenylcyclopentyl moiety makes it an attractive scaffold for the development of new chemical probes and drug candidates. By functionalizing the phenyl ring or the acetic acid group, a library of diverse compounds could be generated for high-throughput screening. rsc.org
Investigation of Bioisosteric Replacements: Research into replacing the cyclopentyl ring with other cyclic systems, or modifying the phenyl group, could lead to the discovery of compounds with improved pharmacokinetic or pharmacodynamic properties. nih.gov
The following table provides a summary of key research areas and their associated challenges and opportunities:
| Research Area | Current Challenges | Future Opportunities |
| Organic Synthesis | Stereoselective synthesis of the quaternary carbon center. | Development of novel catalytic methods for the construction of gem-disubstituted cyclopentanes. |
| Medicinal Chemistry | Limited specific biological data for the title compound. | Comprehensive screening for novel therapeutic activities (e.g., anti-inflammatory, anticancer). |
| Structure-Activity Relationship (SAR) Studies | Lack of detailed SAR data for this specific structural class. | Rational design of more potent and selective analogs through systematic modification. |
| Scaffold Development | Underutilization of the 1-phenylcyclopentyl moiety. | Use as a rigid scaffold for creating diverse chemical libraries for drug discovery. |
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylcyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHNHOWMVAWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70239-29-1 | |
| Record name | 2-(1-phenylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis and Pathway Deconvolution for 2-(1-Phenylcyclopentyl)acetic Acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves breaking down a complex target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the primary disconnection points are the carbon-carbon bonds that form the cyclopentyl ring and the bond connecting the phenyl group to the cyclopentane (B165970).
A logical retrosynthetic pathway for this compound (I) begins with a functional group interconversion (FGI) of the carboxylic acid to a more versatile functional group, such as an ester or a nitrile. This leads to precursor II . A key C-C bond disconnection can then be made between the cyclopentyl ring and the acetic acid side chain, suggesting an alkylation of a cyclopentyl derivative. A further disconnection of the phenyl group from the cyclopentyl ring points towards a precursor like a cyclopentanone (B42830) derivative and a phenyl organometallic reagent.
Another powerful retrosynthetic strategy involves disconnecting the bonds forming the cyclopentane ring itself. This suggests a cyclization reaction, such as a Dieckmann cyclization, of a linear dicarboxylic acid ester. fiveable.meopenstax.orglibretexts.orgpw.live This approach would involve forming the five-membered ring as a key step in the synthesis.
Classical and Modern Synthetic Transformations Employed
The synthesis of this compound relies on a combination of classical and modern organic reactions to construct the carbon skeleton and manipulate functional groups.
The formation of new carbon-carbon bonds is central to building the molecular framework of this compound.
A prominent strategy for synthesizing carboxylic acids is the malonic ester synthesis. libretexts.orglibretexts.org This method involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. libretexts.org
In the context of this compound, this would involve the alkylation of a 1-phenylcyclopentyl halide with a malonate enolate. The resulting dialkylated malonate can then be hydrolyzed and heated to induce decarboxylation, affording the target molecule. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for the complete formation of the enolate. libretexts.org The success of this alkylation is dependent on the use of a good leaving group on the cyclopentyl ring, such as bromide or iodide, to facilitate the SN2 reaction. libretexts.org
Table 1: Key Steps in Malonic Ester Synthesis
| Step | Description | Reagents |
| 1. Enolate Formation | Deprotonation of the α-hydrogen of a malonic ester to form a nucleophilic enolate. libretexts.org | Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA) |
| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide in an SN2 reaction. libretexts.org | Alkyl halide (e.g., 1-phenylcyclopentyl bromide) |
| 3. Hydrolysis | Conversion of the diester to a dicarboxylic acid. libretexts.org | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |
| 4. Decarboxylation | Loss of carbon dioxide upon heating to form the final carboxylic acid. libretexts.org | Heat |
Carbon-Carbon Bond Forming Reactions
Cyclization Reactions for Carbocyclic Ring Construction (e.g., Dieckmann Cyclization)
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. fiveable.meopenstax.orglibretexts.orgpw.live This reaction is particularly effective for the formation of five- and six-membered rings. openstax.orglibretexts.org The synthesis of a precursor for this compound could utilize this methodology to construct the cyclopentanone ring.
A suitable starting material would be a diester with a phenyl group appropriately positioned. The base-catalyzed intramolecular condensation would yield a 2-phenylcyclopentanone derivative. This cyclic ketone can then be further functionalized to introduce the acetic acid side chain. The mechanism involves the formation of an enolate at one ester, which then attacks the carbonyl of the other ester, leading to a cyclic β-keto ester after elimination of an alkoxide. openstax.orglibretexts.org
Table 2: Stages of the Dieckmann Cyclization
| Stage | Description |
| 1. Enolate Formation | A base, such as sodium ethoxide, removes an α-proton from the diester to form an enolate. libretexts.org |
| 2. Intramolecular Attack | The enolate attacks the carbonyl group of the other ester in the same molecule. libretexts.org |
| 3. Elimination | The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org |
| 4. Deprotonation | The acidic β-keto ester is deprotonated by the base, driving the equilibrium towards the product. libretexts.org |
| 5. Protonation | Acidic workup protonates the enolate to give the final cyclic β-keto ester. libretexts.org |
Coupling Reactions (e.g., Suzuki-Miyaura Analogs for Phenylacetic Acid Derivatives)
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.org While traditionally used for creating biaryl linkages, variations of this reaction can be employed to form carbon-carbon bonds in the synthesis of phenylacetic acid derivatives. nih.govresearchgate.netmdpi.com
For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned to attach the phenyl group to the cyclopentyl ring. This would involve reacting a cyclopentenyl boronic acid or ester with a phenyl halide in the presence of a palladium catalyst and a base. The resulting phenylcyclopentene could then be converted to the target molecule through further transformations. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Functional group interconversions (FGIs) are essential for transforming one functional group into another, a key aspect of multi-step organic synthesis. solubilityofthings.comimperial.ac.ukfiveable.meslideshare.netub.edu In the synthesis of this compound, the carboxylic acid group can be derived from other functional groups or can be converted into various derivatives.
For instance, a nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This is a common strategy in syntheses where the nitrile is introduced via nucleophilic substitution. Conversely, the carboxylic acid of the final product can be converted into other functional groups. For example, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk It can also be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst, or to an amide by reacting with an amine, often after activation of the carboxylic acid as an acyl chloride. solubilityofthings.comslideshare.net
Functional Group Interconversions and Derivatizations of the Carboxylic Acid Moiety
Esterification and Amidation Reactions
As a carboxylic acid, this compound readily undergoes esterification and amidation. Esterification, typically performed by reacting the acid with an alcohol under acidic conditions (such as Fischer-Speier esterification), yields the corresponding ester. This process is often driven to completion by removing the water formed during the reaction. For instance, the esterification of phenylacetic acids can be achieved using various alcohols to produce flavor esters like 2-phenylethyl acetate (B1210297) aidic.it.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or using coupling reagents to facilitate the reaction. A direct conversion of primary amides to carboxylic acids can also be achieved under mild conditions using titanium(IV)-catalyzed hydrolysis mdpi.com. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.
Table 1: Common Reagents for Esterification and Amidation
| Reaction | Reagent Type | Examples | Purpose |
|---|---|---|---|
| Esterification | Alcohol | Methanol, Ethanol, 2-Phenylethanol | Forms the corresponding ester. |
| Catalyst | Sulfuric Acid (H₂SO₄), "Amberlyst-15" | Catalyzes the reaction by protonating the carboxyl group. aidic.it | |
| Dehydrating Agent | Dean-Stark Apparatus, Molecular Sieves | Removes water to shift equilibrium towards the product. | |
| Amidation | Amine | Ammonia, Primary Amines, Secondary Amines | Forms primary, secondary, or tertiary amides. |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC), EDC | Activates the carboxylic acid for reaction with an amine. nih.gov |
Reduction and Oxidation Pathways
The functional groups of this compound can be targeted by reduction and oxidation reactions. The carboxylic acid group can be reduced to a primary alcohol, 2-(1-phenylcyclopentyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to a different class of derivatives.
Oxidation reactions could potentially target the phenyl ring or the cyclopentyl ring, although such reactions are less common and typically require harsh conditions that may lead to a mixture of products. More controlled and synthetically useful oxidations often involve biocatalysis, where enzymes can achieve high selectivity under mild conditions mdpi.com.
Green Chemistry and Sustainable Synthetic Route Development
Modern synthetic chemistry emphasizes the development of sustainable processes that minimize environmental impact. For a molecule like this compound, this involves employing green catalytic strategies and advanced manufacturing technologies.
Catalytic Strategies (e.g., Metal-Free Processes, Biocatalysis, Organocatalysis)
Green synthetic approaches aim to replace hazardous reagents and reduce waste.
Metal-Free Processes : Transition-metal-free methods are highly desirable to avoid metal contamination in final products. For related phenylacetic acids, metal-free carbon isotope exchange procedures have been developed using CO₂ as a universal precursor, allowing for isotopic labeling in a single step without the need for complex precursor synthesis nih.gov. Such strategies highlight the potential for developing cleaner synthetic routes.
Biocatalysis : Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for green chemistry mdpi.comnih.gov. Biocatalysis can shorten synthetic routes and avoid the use of toxic reagents nih.gov. For example, baker's yeast is used in the asymmetric reduction of carbonyl compounds researchgate.net. Enzymes like lipases and acylases are used in the industrial synthesis of pharmaceuticals, performing selective reactions like hydrolysis and condensation biorbic.com. This approach could be applied to produce derivatives of this compound with high purity.
Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis chiba-u.jp. Organocatalysts are often metal-free, less sensitive to air and moisture, and can be used to promote a wide range of reactions with high enantioselectivity. For instance, N(5)-ethylated flavinium organocatalysts can be prepared without hazardous chemicals and used in oxidation reactions chiba-u.jp.
Table 2: Comparison of Sustainable Catalytic Strategies
| Strategy | Catalyst Type | Advantages | Potential Application for this compound |
|---|---|---|---|
| Metal-Free | e.g., Iodine, Organic bases | Avoids toxic metal residues, often uses readily available reagents. | Synthesis of precursors or derivatives without metal catalysts. mdpi.com |
| Biocatalysis | Enzymes (e.g., Lipases, Oxidoreductases) | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, biodegradable. mdpi.comnih.gov | Enantioselective synthesis of chiral derivatives, selective oxidations or reductions. |
| Organocatalysis | Small organic molecules (e.g., Proline, Thioureas) | Metal-free, stable, can provide high enantioselectivity. chiba-u.jp | Asymmetric functionalization of the cyclopentyl ring or synthesis of precursors. |
Continuous-Flow Synthesis Applications
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation pharmtech.com. In a flow system, reagents are pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time researchgate.net. This technology is particularly beneficial for handling energetic intermediates or exothermic reactions safely chemrxiv.org.
The synthesis of various active pharmaceutical ingredients and their intermediates has been successfully translated to continuous-flow processes mdpi.comnih.gov. For example, a two-step continuous-flow method for the synthesis of a 1,2,4-triazole (B32235) acetic acid derivative was shown to be highly selective and environmentally benign, avoiding intermediate isolation steps and achieving higher yields compared to batch synthesis chemrxiv.org. Such a strategy could be adapted for the multi-step synthesis of this compound or its derivatives, leading to a more efficient and sustainable manufacturing process.
Stereoselective Synthesis and Enantiomeric Resolution Strategies (if applicable)
The compound this compound is achiral as there is no stereocenter in its structure. However, the principles of stereoselective synthesis and enantiomeric resolution are critical in the synthesis of many structurally related compounds and derivatives where a chiral center is present.
Chiral Auxiliaries and Ligand-Controlled Approaches
When a synthesis can produce multiple stereoisomers, controlling the stereochemical outcome is crucial, especially in pharmaceutical applications.
Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical course of a reaction wikipedia.org. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse wikipedia.org. This strategy is widely used in asymmetric synthesis. For example, Evans' oxazolidinones are effective chiral auxiliaries used in the asymmetric alkylation of enolates to produce enantiomerically pure compounds rsc.org. Similarly, pseudoephedrine can be used as a chiral auxiliary where its stereochemistry directs the configuration of an incoming group wikipedia.org.
Ligand-Controlled Approaches : In metal-catalyzed reactions, chiral ligands can be coordinated to the metal center to create a chiral environment. This chiral catalyst can then induce stereoselectivity in the reaction it catalyzes. A well-known example is the use of 1,1'-bi-2-naphthol (B31242) (BINOL) as a chiral ligand in various asymmetric syntheses wikipedia.orgwikiwand.com. The specific geometry of the metal-ligand complex dictates which enantiomer of the product is formed preferentially.
These methods are not directly applicable to the synthesis of achiral this compound itself but would be essential for producing specific stereoisomers of its derivatives if a chiral center were introduced, for instance, by substitution on the cyclopentyl ring or the alpha-carbon of the acetic acid moiety.
Enantiomeric resolution is another key strategy for obtaining enantiomerically pure compounds wikipedia.org. This process involves separating a racemic mixture into its individual enantiomers. Common methods include:
Diastereomeric Salt Formation : Reacting a racemic acid with a single enantiomer of a chiral base (a resolving agent) forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization wikipedia.org. The desired enantiomer of the acid can then be recovered by removing the resolving agent.
Chiral Chromatography : A racemic mixture can be separated by passing it through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP) mdpi.com. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.
Asymmetric Catalysis in Cyclopentyl Ring Formation
The creation of the chiral quaternary center at the 1-position of the cyclopentyl ring is a significant challenge in the synthesis of this compound and its analogs. Asymmetric catalysis offers a powerful solution to this problem, enabling the enantioselective formation of this key structural feature. While direct asymmetric catalysis on the immediate precursor to this compound is not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of structurally related spirocyclic compounds.
One relevant approach involves the catalytic asymmetric synthesis of spirocyclic azlactones. These compounds, which are precursors to constrained cyclic quaternary amino acids, share the spirocyclic junction present in this compound. In a notable study, a palladium(II)-catalyzed double 1,4-addition of an in situ generated azlactone intermediate to a dienone was employed to construct the spirocycle. nih.gov This formal [5+1] cycloaddition, utilizing a planar chiral ferrocene (B1249389) bispalladacycle as the catalyst, yielded spirocyclic azlactones with high enantioselectivity, often containing up to three contiguous stereocenters. nih.gov Although the diastereoselectivity was moderate, this method highlights the potential of transition metal catalysis in establishing the chiral spirocyclic core. nih.gov
Another pertinent strategy is the asymmetric bromolactonization of alkenoic acids, catalyzed by chiral bifunctional sulfides. This method has been successfully applied to the synthesis of α-spiro-γ-lactones. nii.ac.jp The reaction proceeds through the activation of the alkene by a bromosulfonium species, followed by an intramolecular cyclization of the carboxylic acid, guided by the chiral catalyst to induce enantioselectivity. nii.ac.jp The resulting α-spiro-γ-lactone can then be further elaborated to introduce the desired acetic acid side chain.
These examples underscore the power of asymmetric catalysis in controlling the stereochemistry of spirocyclic systems. The choice of catalyst and reaction conditions is paramount in achieving high levels of enantiomeric excess.
| Catalyst Type | Reaction Type | Substrate | Key Feature | Reference |
| Planar Chiral Ferrocene Bispalladacycle | Double 1,4-Addition | Azlactone & Dienone | Forms spirocyclic azlactones with high enantioselectivity. | nih.gov |
| Chiral Bifunctional Sulfide | Asymmetric Bromolactonization | Alkenoic Acids | Creates chiral α-spiro-γ-lactones. | nii.ac.jp |
Total Synthesis of Complex Analogs Featuring the this compound Core
The total synthesis of complex molecules incorporating the this compound core often necessitates a multi-step approach, carefully orchestrated to build molecular complexity. While a direct total synthesis of a complex natural product featuring this exact core is not readily found in the literature, the synthesis of related bioactive compounds provides a blueprint for potential synthetic routes.
For instance, the stereoselective synthesis of 3-azabicyclo nih.govnih.govCurrent time information in Le Flore County, US.nonan-9α-yl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate hydrochloride, a potent M1 antagonist, showcases a relevant strategy. researchgate.net In this synthesis, the chiral center at the α-position of the phenylacetate (B1230308) moiety was established using a chiral starting material, (S)- or (R)-mandelic acid. The cyclopentyl group was introduced as a cyclopentyl-1-ene substituent. This approach highlights the use of a chiral pool strategy to set a key stereocenter.
A hypothetical total synthesis of a complex analog could involve the following key steps:
Construction of the Phenylcyclopentane Core: This could be achieved through a variety of methods, including a Friedel-Crafts alkylation of benzene (B151609) with a suitable cyclopentyl precursor, or a transition metal-catalyzed cross-coupling reaction. To achieve asymmetry, a chiral catalyst could be employed during a key bond-forming step, as discussed in the previous section.
Installation of the Acetic Acid Side Chain: Once the 1-phenylcyclopentane core is established, the acetic acid moiety can be introduced. This could be accomplished through various functional group transformations, such as the hydrolysis of a nitrile or an ester group attached at the 1-position.
Elaboration to the Final Complex Analog: With the core structure in hand, further synthetic manipulations can be performed to introduce additional functional groups and build the final complex architecture. This could involve peptide couplings, glycosylations, or other complex bond-forming reactions, depending on the target molecule.
The synthesis of bioactive cyclodepsipeptide natural products, for example, often involves the assembly of complex peptide and polyketide fragments, followed by a crucial macrocyclization step. nih.gov While not directly involving the this compound core, these syntheses demonstrate the intricate planning and execution required for the construction of complex bioactive molecules.
| Synthetic Stage | Key Transformation | Precursor | Product |
| Core Formation | Asymmetric Catalytic Cyclization | Alkenoic Acid | Chiral Spiro-lactone |
| Side Chain Installation | Hydrolysis | Spiro-lactone Nitrile | This compound derivative |
| Elaboration | Peptide Coupling | Amino Acid | Complex Bioactive Analog |
Elucidation of Chemical Reactivity and Mechanistic Pathways
Detailed Reaction Mechanisms of 2-(1-Phenylcyclopentyl)acetic Acid and its Derivatives
The chemical behavior of this compound is primarily dictated by the interplay between its constituent parts: the carboxylic acid group, the quaternary-substituted cyclopentyl ring, and the phenyl ring. The reactivity centers on the carboxyl group, which is the site of most common transformations, but the adjacent bulky hydrophobic scaffold influences reaction rates and pathways.
Acid-Base Chemistry and Proton Transfer Mechanisms
As a carboxylic acid, this compound is a Brønsted-Lowry acid, capable of donating a proton (H⁺) from its hydroxyl group. wikipedia.org In an aqueous solution, it establishes an equilibrium, partially dissociating into a carboxylate anion and a hydronium cation. The acidity of this compound is comparable to other α-alkylated phenylacetic acids. The carboxylate anion formed upon deprotonation is stabilized by resonance, where the negative charge is delocalized across the two oxygen atoms. wikipedia.org
Proton transfer is a fundamental step in many reactions involving carboxylic acids. In the presence of a strong acid, the carboxylic acid can act as a base and become protonated. This protonation occurs preferentially at the carbonyl oxygen (C=O) rather than the hydroxyl oxygen (-OH). organicchemistrytutor.com The reasoning is twofold:
The carbonyl oxygen has a higher partial negative charge, making it more nucleophilic and basic. organicchemistrytutor.com
Protonation of the carbonyl oxygen leads to a resonance-stabilized cation, where the positive charge is delocalized over the carbon and both oxygen atoms. Protonation of the hydroxyl oxygen does not offer this resonance stabilization. organicchemistrytutor.com
This initial protonation is a key activating step in reactions like Fischer esterification, as it renders the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles. organicchemistrytutor.com The process of proton transfer can be facilitated by a "proton shuttle," often involving solvent molecules like water, which mediate the transfer between different sites within a molecule or between molecules. masterorganicchemistry.com
Nucleophilic Substitution and Addition Reactions
The primary reaction pathway for carboxylic acid derivatives is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of the hydroxyl group with a nucleophile. However, due to the poor leaving group ability of the hydroxide (B78521) ion (HO⁻), direct substitution on the carboxylic acid is generally inefficient. oregonstate.edu Therefore, the reaction typically proceeds via a two-step addition-elimination mechanism, often requiring acid catalysis or conversion of the carboxylic acid to a more reactive derivative. masterorganicchemistry.compressbooks.pub
The general mechanism involves:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon. In neutral or basic conditions, this forms a tetrahedral intermediate with a negative charge on the oxygen. pressbooks.pubkhanacademy.org Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group for attack by even weak nucleophiles, which also leads to a tetrahedral intermediate. oregonstate.edu
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. khanacademy.org For a carboxylic acid, this would be the -OH group, which is a poor leaving group. Acid catalysis facilitates this step by protonating the -OH group to form -OH₂⁺, a much better leaving group (water). oregonstate.edu
Nucleophilic Addition reactions, in the stricter sense, are characteristic of aldehydes and ketones. masterorganicchemistry.com If this compound were reduced to the corresponding aldehyde, 2-(1-Phenylcyclopentyl)acetaldehyde, it would readily undergo nucleophilic additions. Similarly, reaction of the acid with two equivalents of an organolithium reagent would first cause deprotonation and then addition to form a ketone hydrate, which would likely exist as the corresponding ketone, 1-phenyl-1-(2-oxopropyl)cyclopentane. wikipedia.org These carbonyl derivatives would then be susceptible to the full range of nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org
Rearrangement Reactions and Carbocation Intermediates
The formation of carbocation intermediates from this compound or its derivatives can lead to skeletal rearrangements. Such intermediates can be generated under strongly acidic conditions where the hydroxyl group is protonated and departs as a water molecule. The proximity of the quaternary-substituted cyclopentane (B165970) ring and the phenyl group offers possibilities for various rearrangement pathways.
For instance, if a carbocation were formed on the carbon adjacent to the cyclopentyl ring (e.g., through decarboxylation of a protonated derivative), a Wagner-Meerwein rearrangement could occur. This might involve the migration of the phenyl group or one of the C-C bonds of the cyclopentane ring to the carbocation center. The driving force for such a rearrangement would be the formation of a more stable carbocation (e.g., a tertiary or resonance-stabilized benzylic-type cation).
While specific studies on this exact molecule are not prevalent, the principles of carbocation chemistry suggest that under forcing conditions, complex mixtures could arise from such rearrangements. The stability and interconversion of carbocations often involve protonated cyclopropane (B1198618) structures as transition states or intermediates, leading to shifts of alkyl groups or hydrogen atoms. nih.gov
Functionalization and Derivatization Strategies for Structural Modification
The structure of this compound offers two primary sites for chemical modification: the carboxylic acid functionality and the C-H bonds of the cyclopentyl ring.
Modifications at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups through well-established synthetic protocols. These transformations are fundamental in medicinal chemistry and materials science for tuning the properties of the parent molecule.
Key derivatization reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester.
Amidation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride, followed by reaction with an amine.
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replaces the -OH group with a -Cl, producing a highly reactive acid chloride.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(1-phenylcyclopentyl)ethanol.
The following table summarizes these common transformations.
| Transformation | Product Functional Group | Typical Reagents |
| Esterification | Ester | Alcohol (R'-OH), H₂SO₄ (cat.) |
| Amidation | Amide | 1) SOCl₂ 2) Amine (R'₂NH) |
| Acid Halide Formation | Acid Chloride | SOCl₂ or (COCl)₂ |
| Reduction | Primary Alcohol | 1) LiAlH₄ 2) H₂O workup |
Cyclopentyl Ring Functionalization
While the carboxylic acid group is the most reactive site, modern synthetic methods allow for the selective functionalization of otherwise inert C-H bonds on the cyclopentyl ring. The carboxylic acid group itself can act as a directing group to guide a catalyst to specific C-H bonds.
Recent advances in palladium-catalyzed C-H activation have enabled the transannular functionalization of cycloalkane carboxylic acids. nih.govnih.govresearchgate.net This strategy is particularly effective for γ-C-H arylation. For this compound, the γ-positions are on the cyclopentyl ring. A palladium catalyst, coordinated to a specialized ligand, can be directed by the carboxylate group to selectively activate a γ-methylene C-H bond, leading to the formation of a new carbon-carbon bond. nih.govnih.gov
This methodology allows for the introduction of various aryl or heteroaryl groups onto the cyclopentane scaffold with high regioselectivity and diastereoselectivity. nih.gov The reaction typically involves a palladium source, a ligand (such as a quinuclidine-pyridone), an oxidant, and an aryl halide coupling partner. nih.govresearchgate.net
The table below shows examples of analogous γ-C-H arylations on cyclopentane carboxylic acid scaffolds, demonstrating the potential for derivatizing this compound.
| Substrate Type | Coupling Partner (ArI) | Product | Reference |
| α-tertiary cyclopentane carboxylic acid | 4-Iodotoluene | γ-arylated cyclopentane carboxylic acid | nih.gov |
| α-tertiary cyclopentane carboxylic acid | 1-Iodo-4-methoxybenzene | γ-arylated cyclopentane carboxylic acid | nih.gov |
| α-tertiary cyclopentane carboxylic acid | 3-Iodopyridine | γ-heteroarylated cyclopentane carboxylic acid | nih.gov |
This powerful technique provides a direct route to novel derivatives of this compound that would be difficult to access through traditional synthetic methods, opening avenues for creating structurally complex molecules with potentially new properties. nih.gov
Aromatic Ring Substitutions and Transformations
The substitution pattern on the phenyl ring of this compound during electrophilic aromatic substitution (EAS) reactions is dictated by the electronic nature of the 1-cyclopentylacetic acid substituent. This substituent is a composite of an alkyl-like portion (the cyclopentyl ring) and a deactivating group (the acetic acid moiety).
In the case of phenylacetic acid and its derivatives, the methylene (B1212753) group (-CH2-) between the phenyl ring and the carboxylic acid group partially insulates the ring from the deactivating effect of the carboxyl group. However, the carboxyl group's influence is still significant, generally leading to meta-substitution, albeit under harsher conditions than for activated rings. numberanalytics.com For this compound, the bulky cyclopentyl group attached to the benzylic carbon introduces steric hindrance, which can further influence the regioselectivity of substitution reactions, potentially favoring the less hindered para position over the ortho positions.
While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, predictions can be made based on established principles of organic chemistry. For instance, nitration of the aromatic ring would likely require strong nitrating agents (a mixture of concentrated nitric and sulfuric acids) and would be expected to yield a mixture of isomeric products, with the meta and para substituted compounds being the most probable.
| Reaction Type | Reagents | Probable Major Products | Directing Influence |
| Nitration | HNO₃/H₂SO₄ | m-nitro and p-nitro derivatives | The -CH(C₅H₉)COOH group is likely a deactivating, meta and para-directing group. |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | m-halo and p-halo derivatives | The steric bulk of the cyclopentyl group may favor para-substitution. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Primarily meta-acylated product | The deactivating nature of the substituent makes Friedel-Crafts reactions challenging. |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Complex mixture due to potential rearrangements and deactivation. | The deactivating nature of the substituent makes Friedel-Crafts reactions challenging. |
Role as a Precursor or Intermediate in the Synthesis of Other Complex Molecules
This compound and its derivatives, particularly the corresponding nitrile, 2-(1-phenylcyclopentyl)acetonitrile, are valuable intermediates in the synthesis of various complex organic molecules, most notably pharmaceuticals.
One of the significant applications of these precursors is in the synthesis of phencyclidine (PCP) and its analogs. nih.govresearchgate.net Phencyclidine, a dissociative anesthetic, can be synthesized through a pathway that may involve intermediates structurally related to this compound. A common synthetic route to PCP involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-piperidinocyclohexanecarbonitrile. nih.gov While not a direct precursor in this specific route, the structural motif of a phenyl group attached to a cycloalkane with a two-carbon side chain containing a reactive functional group, as seen in this compound and its nitrile, is a key feature in the synthesis of many PCP-like compounds.
Furthermore, the carboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a versatile starting material. For instance, it can be converted to the corresponding acid chloride, amide, or ester, which can then undergo further reactions to build more complex molecular architectures. Intramolecular cyclization reactions of derivatives of this compound could potentially lead to the formation of polycyclic compounds with interesting pharmacological properties.
The general class of phenylacetic acids and their derivatives are known to be precursors for a wide range of pharmaceuticals, including anti-inflammatory drugs and other central nervous system agents. libretexts.org This highlights the potential of this compound as a scaffold for the development of new therapeutic agents.
| Precursor | Reaction Type | Resulting Complex Molecule Class |
| 2-(1-Phenylcyclopentyl)acetonitrile | Grignard Reaction followed by hydrolysis/reduction | Phencyclidine analogs |
| This compound | Conversion to acid chloride, then amidation | Substituted amides with potential biological activity |
| This compound | Esterification | Esters with potential pharmacological applications |
| This compound derivatives | Intramolecular cyclization | Polycyclic compounds |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for High-Resolution Separation and Purity Profiling
Chromatographic methods are fundamental in the analysis of 2-(1-Phenylcyclopentyl)acetic acid, enabling its separation from impurities and the quantification of its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. A typical reversed-phase HPLC method would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities.
Method validation is a critical step to ensure the reliability of the HPLC analysis. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer provides mass information for identification and structural elucidation.
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is often achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose.
State-of-the-Art Spectroscopic Analysis for Structural Elucidation and Conformational Studies
Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between adjacent protons, helping to map out the cyclopentyl ring and the acetic acid side chain. An HSQC spectrum would link each proton to its directly attached carbon atom.
Solid-state NMR could be employed to study the conformational properties of the molecule in its crystalline form, providing insights into intermolecular interactions and packing arrangements.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Phenyl (quaternary) | ~145 |
| Phenyl (CH) | ~128 |
| Phenyl (CH) | ~127 |
| Phenyl (CH) | ~126 |
| Cyclopentyl (quaternary) | ~50 |
| Acetic Acid (CH₂) | ~45 |
| Cyclopentyl (CH₂) | ~35 |
| Cyclopentyl (CH₂) | ~25 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula of this compound.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the cyclopentyl ring. This fragmentation data provides further confirmation of the molecule's structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations of this compound. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and provides a characteristic fingerprint of the molecule. For this compound, the IR spectrum is dominated by the absorptions of the carboxylic acid and the phenyl group. The most prominent feature is the very broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through hydrogen bonding. nih.gov Another key absorption is the strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid, which typically appears in the range of 1680-1750 cm⁻¹. nih.gov
The aromatic phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically produce a series of absorptions in the 1450-1600 cm⁻¹ region. The cyclopentyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers.
A representative table of expected vibrational frequencies for this compound is provided below. Please note that the exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and the solvent used.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch (cyclopentyl) | 2850 - 2970 | IR, Raman |
| C=O stretch (carbonyl) | 1680 - 1750 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O stretch (carboxylic acid) | 1210 - 1320 | IR |
| O-H bend (carboxylic acid) | 920 - 950 | IR |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the absolute stereochemistry, bond lengths, bond angles, and crystal packing of this compound.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data obtained from an X-ray crystallographic study of this compound would allow for the precise measurement of all bond lengths and angles. For instance, the C=O and C-O bond lengths within the carboxylic acid group, the C-C bond lengths in the phenyl and cyclopentyl rings, and the bond angles around the quaternary carbon atom connecting the phenyl and cyclopentyl rings to the acetic acid moiety would be determined with high precision.
Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state, including the relative orientation of the phenyl and cyclopentyl rings. It would also elucidate the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which dictates the crystal packing. This information is crucial for understanding the physical properties of the solid material.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices, such as in reaction mixtures or biological samples. nih.gov The most common hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net The compound can be separated from other components in a mixture using a suitable reversed-phase HPLC column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to improve peak shape. nih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for carboxylic acids, and it can be operated in either positive or negative ion mode. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺) might be detected. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in confirmation of the compound's identity.
A typical LC-MS analysis of this compound would provide the following data:
| Parameter | Example Value |
| Retention Time (min) | 5.8 |
| [M-H]⁻ (m/z) | 217.1 |
| [M+H]⁺ (m/z) | 219.1 |
| Major MS/MS Fragments of [M-H]⁻ | 173.1 (loss of CO₂) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since this compound is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is typically required. researchgate.net Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane) to convert the carboxylic acid into a more volatile ester or silyl ester. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion of the derivative and a characteristic fragmentation pattern. For aromatic carboxylic acid derivatives, common fragmentation pathways include the loss of the ester group and fragmentation of the cyclopentyl ring. whitman.eduyoutube.com
A representative GC-MS analysis of a methyl ester derivative of this compound would yield data similar to that in the table below:
| Parameter | Example Value |
| Retention Time (min) | 12.3 |
| Molecular Ion [M]⁺ of methyl ester (m/z) | 232 |
| Key Fragment Ions (m/z) | 173 (loss of -COOCH₃), 105 (phenyl group with C=O), 77 (phenyl group) |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are foundational in modern chemistry for predicting the electronic structure of molecules, which in turn governs their reactivity. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other reagents.
In the context of 2-(1-Phenylcyclopentyl)acetic acid, the HOMO is likely located on the carboxylate group and the electron-rich phenyl ring, making these sites susceptible to attack by electrophiles. quora.com Conversely, the LUMO would be the primary site for nucleophilic attack. quora.com The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. youtube.com A hypothetical FMO analysis would calculate the energies and electron density distributions of these orbitals to predict the most likely pathways for reactions such as esterification, amidation, or other nucleophilic acyl substitutions. libretexts.orgyoutube.com Studies on other carboxylic acids have shown that while HOMO energies often correlate with reactivity, a deeper analysis of all frontier orbitals may be necessary to fully describe acid-base behavior. nih.govacs.org
Table 1: Illustrative Frontier Molecular Orbitals and Their Significance
| Orbital | Description | Predicted Role in Reactivity for this compound |
| HOMO | Highest Occupied Molecular Orbital: The orbital from which the molecule is most likely to donate electrons. youtube.com | Determines nucleophilicity/basicity. Likely involved in reactions with electrophiles, with electron density concentrated on the carboxylate and phenyl groups. youtube.comquora.com |
| LUMO | Lowest Unoccupied Molecular Orbital: The orbital to which the molecule is most likely to accept electrons. youtube.com | Determines electrophilicity/acidity. The carbonyl carbon is a probable site for nucleophilic attack. youtube.comquora.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests the molecule is more readily polarizable and reactive. |
Chemical reactions proceed from reactants to products via a high-energy transition state. masterorganicchemistry.com Modeling this transient species is critical for understanding reaction mechanisms and calculating reaction rates. numberanalytics.comwikipedia.org Using computational methods, a transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. numberanalytics.com
For this compound, transition state modeling could be used to elucidate the mechanisms of its synthesis or degradation. For example, in an esterification reaction, calculations could map the energy profile as a nucleophilic alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate and subsequent loss of water. The energy of this transition state determines the activation energy of the reaction, which is a key parameter in the Eyring equation for calculating the reaction rate constant. wikipedia.orgunacademy.com Such studies provide a theoretical basis for optimizing reaction conditions like temperature and catalyst choice to improve reaction efficiency. numberanalytics.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of a molecule's conformational landscape and the influence of its environment, such as a solvent. nih.gov
This compound possesses considerable conformational flexibility due to the rotatable bonds connecting the phenyl, cyclopentyl, and acetic acid moieties. The cyclopentyl ring itself can adopt various puckered conformations (envelope, twist), and the orientation of the phenyl and acetic acid groups relative to this ring is crucial. MD simulations can map these conformational possibilities and determine their relative energies and populations. nih.gov For instance, studies on the related phenylcyclohexane (B48628) have used computational methods to determine the energetic favorability of axial versus equatorial conformations of the phenyl group. nih.govacs.org
Furthermore, MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This is vital for understanding solvation effects, which can significantly influence both the conformational preferences and the reactivity of the carboxylic acid group.
Table 2: Hypothetical Conformational Analysis Data from an MD Simulation
| Parameter | Description | Hypothetical Finding for this compound |
| Dihedral Angles | Rotation around key single bonds (e.g., Phenyl-Cyclopentyl, Cyclopentyl-CH2COOH). | Simulation would identify low-energy rotational states (rotamers) and the barriers between them. |
| Ring Pucker | Describes the non-planar conformation of the cyclopentyl ring. | The simulation would reveal the most probable pucker states (e.g., envelope vs. twist) and the frequency of interconversion. |
| Solvent Shell | The arrangement and dynamics of solvent molecules immediately surrounding the solute. | Analysis would show the formation of hydrogen bonds between water and the carboxylic acid group, stabilizing the molecule. |
| RMSD | Root Mean Square Deviation: Measures the average deviation of atomic positions over time from a reference structure. | Provides insight into the overall flexibility of the molecule and the stability of different conformational families. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Principles)
Structure-Activity Relationship (SAR) and its quantitative extension (QSAR) are cornerstone methodologies in drug discovery and medicinal chemistry. svuonline.orgnih.govnih.gov They are founded on the principle that the biological activity of a compound is directly related to its chemical structure and physicochemical properties. numberanalytics.comneovarsity.org
Drug design strategies are broadly categorized as ligand-based or structure-based. iaanalysis.comextrapolations.com
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. It relies on analyzing a set of molecules (ligands) known to interact with the target. researchgate.netquora.com By identifying common structural features (a pharmacophore) or by building a QSAR model that correlates molecular properties with activity, new molecules with potentially higher potency can be designed. quora.com For this compound, if a series of its analogs showed varying biological activity, a ligand-based approach could be used to build a predictive model.
Structure-Based Design: When the 3D structure of the target is available (e.g., from X-ray crystallography), this method is employed. iaanalysis.comresearchgate.net It involves computationally "docking" the ligand into the target's binding site to predict its binding orientation and affinity. quora.com This allows for the rational design of modifications to the ligand to improve its fit and interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby enhancing its activity. extrapolations.com
QSAR modeling establishes a mathematical relationship between a set of calculated molecular properties (descriptors) and an observed biological activity. nih.govomicstutorials.com These models, once validated, can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. neovarsity.org
A hypothetical QSAR study on a series of analogs of this compound would involve calculating various descriptors. These descriptors fall into several categories, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP). Statistical methods are then used to build an equation that links these descriptors to activity. numberanalytics.com
Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Class | Example Descriptor | Relevance to Molecular Interaction |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Predicts how the molecule distributes between lipid (membrane) and aqueous environments; crucial for reaching a biological target. svuonline.org |
| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions with a target protein. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Relates to the size and shape of the molecule, determining its fit within a binding pocket. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Can describe the molecule's ability to participate in charge-transfer interactions with a biological target. |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The theoretical investigation of the spectroscopic properties of this compound provides valuable insights into its molecular structure and electronic environment. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy, complementing experimental data and aiding in spectral assignment.
The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic molecules. For this compound, theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely employed and reliable approach for determining isotropic magnetic shielding tensors. nih.govresearchgate.netnih.gov DFT functionals such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy for the prediction of NMR parameters in organic compounds. mdpi.commdpi.com
The computational protocol typically involves the initial optimization of the molecular geometry of this compound to its lowest energy conformation. Following this, the GIAO NMR calculations are performed on the optimized structure. To enhance accuracy, the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can account for the effect of the solvent on the chemical shifts. mdpi.comgithub.io The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311++G(d,p) level of theory in a chloroform (B151607) (CDCl₃) solvent model.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid H | 11.5 - 12.5 |
| Phenyl H (ortho) | 7.30 - 7.40 |
| Phenyl H (meta) | 7.20 - 7.30 |
| Phenyl H (para) | 7.15 - 7.25 |
| Acetic Acid CH₂ | 2.60 - 2.70 |
| Cyclopentyl H (adjacent to phenyl) | 2.10 - 2.20 |
| Cyclopentyl H | 1.50 - 1.80 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 178 - 182 |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl C (ortho) | 128 - 130 |
| Phenyl C (meta) | 127 - 129 |
| Phenyl C (para) | 126 - 128 |
| Cyclopentyl C (quaternary) | 50 - 55 |
| Acetic Acid CH₂ | 40 - 45 |
| Cyclopentyl CH₂ | 30 - 38 |
| Cyclopentyl CH₂ | 24 - 28 |
It is important to note that these predicted values are for the most stable conformer and may vary slightly from experimental data due to factors such as intermolecular interactions, temperature, and concentration. Nevertheless, they provide a robust framework for the interpretation of experimental NMR spectra.
Theoretical calculations of vibrational frequencies are instrumental in assigning the bands observed in infrared (IR) and Raman spectra. These calculations are typically performed using the same level of theory as the geometry optimization, for instance, B3LYP/6-311++G(d,p). The output provides the harmonic frequencies of the fundamental vibrational modes of the molecule. chem-soc.sinih.gov
However, harmonic frequency calculations often overestimate the true vibrational frequencies due to the neglect of anharmonicity. To improve the agreement with experimental data, a scaling factor is commonly applied to the calculated frequencies, or more advanced methods like Vibrational Second-Order Perturbation Theory (VPT2) can be employed to account for anharmonic effects. osti.gov
The predicted vibrational frequencies for this compound reveal characteristic stretching and bending modes for its functional groups.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 3400 - 3550 | Broad, characteristic of H-bonding |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C-H stretch (Aliphatic) | 2850 - 3000 | Multiple sharp peaks |
| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong, sharp absorption |
| C=C stretch (Aromatic) | 1450 - 1600 | Series of bands |
| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Strong absorption |
| O-H bend (Carboxylic Acid) | 900 - 950 | Broad absorption |
These predicted frequencies are essential for a detailed assignment of the experimental IR and Raman spectra of this compound, allowing for a comprehensive understanding of its vibrational properties. The correlation between theoretical and experimental spectra can confirm the molecular structure and provide insights into the nature of its chemical bonds. rsc.orgrasayanjournal.co.in
Mechanistic Biological and Pharmacological Research Applications in Vitro Focus Only
Molecular Target Identification and Validation through In Vitro Assays
No specific molecular targets for 2-(1-Phenylcyclopentyl)acetic acid have been identified in published literature. The process of target identification typically involves screening the compound against a panel of known biological molecules to uncover potential interactions.
Receptor Binding and Ligand-Target Interaction Mechanisms
There are no available in vitro studies detailing the receptor binding profile or ligand-target interaction mechanisms of this compound.
In a typical research scenario, this would be investigated using radioligand binding assays. In these assays, a labeled compound known to bind to a specific receptor is competed with the test compound (in this case, this compound). A reduction in the binding of the radioligand indicates that the test compound interacts with the receptor. The data from such experiments are used to calculate the inhibition constant (Ki), which quantifies the compound's binding affinity.
Enzyme Inhibition/Activation Studies and Kinetic Analysis
There is no published data on whether this compound inhibits or activates any specific enzymes. Research on structurally related acetic acid derivatives, however, often focuses on enzyme inhibition. For example, derivatives of phenylacetic acid have been explored as inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and glycine (B1666218) transporter 1 (GlyT-1). nih.govnih.gov
Should this compound be identified as an enzyme inhibitor, its mechanism would be elucidated through kinetic analysis. evitachem.com These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The resulting data can be visualized using graphical methods like the Lineweaver-Burk plot to determine the nature of the inhibition. nrfhh.com
Table 1: Theoretical Enzyme Inhibition Kinetic Parameters This interactive table describes the expected changes in key kinetic parameters for different types of reversible enzyme inhibition.
| Inhibition Type | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the second or third quadrant. |
| This table represents a theoretical framework for enzyme kinetic analysis and does not contain data for this compound. |
Cellular Pathway Modulation and Signal Transduction Investigations at the Molecular Level
No studies have been published that investigate the effects of this compound on cellular pathways or signal transduction at a molecular level. Research into these areas would typically follow the identification of a specific molecular target.
Protein-Protein and Protein-Nucleic Acid Interaction Analysis
There is no available research on the role of this compound in modulating protein-protein or protein-nucleic acid interactions. Such investigations are highly specific and would require a clear hypothesis about the compound's mechanism of action, which is currently lacking.
Gene Expression Regulation Mechanisms (as a research tool)
The potential for this compound to be used as a research tool for studying gene expression has not been explored in any published literature. Gene regulation is the process by which cells control which genes are expressed. khanacademy.orgwikipedia.org Compounds can alter gene expression by interacting with transcription factors, modifying chromatin, or affecting signaling pathways that lead to changes in transcription. nih.govnih.gov Without knowledge of a specific pathway affected by this compound, its utility as a tool in this context remains unknown.
Membrane Permeability and Cellular Uptake Mechanisms In Vitro
There are no specific in vitro studies that have measured the membrane permeability or determined the cellular uptake mechanism of this compound.
The permeability of a compound across a cell membrane is a critical factor for its biological activity. nih.gov In vitro permeability is often assessed using cell-based models, such as Caco-2 cell monolayers, which mimic the intestinal epithelium, or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the membrane. nih.gov
Cellular uptake mechanisms are typically investigated using a combination of approaches. khanacademy.org This can involve fluorescently labeling the compound to visualize its entry into cells via microscopy. To determine the specific pathway (e.g., passive diffusion, active transport, or various forms of endocytosis like clathrin-mediated or caveolae-mediated), studies are often conducted at different temperatures or in the presence of specific inhibitors that block these pathways. researchgate.net
Table 2: Common Inhibitors Used to Study Cellular Uptake Mechanisms This table lists inhibitors commonly used in in vitro assays to elucidate the pathways by which compounds enter cells.
| Inhibitor | Pathway Targeted |
| Sodium Azide | Active transport (ATP depletion) |
| Chlorpromazine | Clathrin-mediated endocytosis |
| Filipin | Caveolae-mediated endocytosis |
| Protamine Sulfate | Adsorptive-mediated endocytosis |
| This table provides general examples and does not imply that these have been used to study this compound. |
Utilization as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a selective and controlled manner. Given the structural motifs present in this compound, it holds potential as a scaffold for developing chemical probes, particularly for enzymes that recognize carboxylic acid substrates, such as cyclooxygenases (COX).
Theoretical Design and Application:
The development of a chemical probe from this compound would involve its modification to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, or a reactive group for covalent labeling of a target protein. For instance, a fluorescently labeled version could be synthesized to visualize its binding to and localization within cells or to quantify its interaction with purified enzymes in vitro.
One potential application is in the study of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation. nih.govnih.govebi.ac.ukphcog.combiomedpharmajournal.org Phenylacetic acid derivatives are known to interact with the active site of these enzymes. A probe based on this compound could be used in competitive binding assays to screen for new COX inhibitors or to study the enzyme's active site architecture.
Table 1: Potential Chemical Probes Derived from this compound and Their In Vitro Applications
| Probe Type | Modification | Potential In Vitro Application | Target Class |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid or phenyl ring. | - Visualizing cellular uptake and subcellular localization via fluorescence microscopy.- Quantifying binding affinity to target proteins using fluorescence polarization or FRET assays. | Enzymes, Receptors |
| Affinity-Based Probe | Immobilization onto a solid support (e.g., agarose (B213101) beads) via the carboxylic acid. | - Affinity chromatography for the purification of binding proteins from cell lysates.- "Pulldown" assays to identify novel protein targets. | Binding Proteins |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, aryl azide). | - Covalently labeling and identifying the binding site of a target protein upon UV irradiation. | Specific Target Proteins |
The successful application of such probes is contingent on demonstrating their specificity and minimal perturbation of the parent molecule's biological activity.
Prodrug Strategies and Bioactivation Mechanisms (Theoretical Aspects)
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. nih.govresearchgate.netnumberanalytics.comuobabylon.edu.iqmdpi.com The carboxylic acid group of this compound is an ideal handle for prodrug design, aiming to improve properties such as membrane permeability or to achieve targeted drug delivery.
Ester-Based Prodrugs:
The most common prodrug strategy for carboxylic acids involves their conversion into esters. nih.govresearchgate.netuobabylon.edu.iq By masking the polar carboxyl group, the lipophilicity of the molecule can be increased, potentially enhancing its ability to cross cellular membranes in in vitro models, such as Caco-2 cell monolayers, which are used to predict intestinal absorption.
Theoretical Bioactivation:
The bioactivation of an ester prodrug of this compound would theoretically be catalyzed by esterase enzymes present in various tissues and cells, including liver microsomes or cell culture media supplemented with serum. researchgate.netuobabylon.edu.iq This enzymatic hydrolysis would regenerate the active carboxylic acid.
Table 2: Theoretical Ester Prodrugs of this compound and Their Potential In Vitro Evaluation
| Prodrug Moiety | Potential Advantage | In Vitro Model for Bioactivation Study | Key Enzyme Class |
| Simple Alkyl Ester (e.g., Ethyl, Methyl) | Increased lipophilicity, potentially enhanced cell permeability. | - Incubations with purified esterases.- Homogenates of cells or tissues (e.g., liver S9 fractions). | Carboxylesterases |
| Acyloxyalkyl Ester (e.g., Pivaloyloxymethyl) | Designed for rapid intracellular hydrolysis. | - Cell culture models (e.g., cancer cell lines, primary hepatocytes). | Carboxylesterases |
| Amino Acid Conjugate | Potential for targeted uptake via amino acid transporters. | - Cell lines overexpressing specific amino acid transporters. | Peptidases, Esterases |
Bioactivation of the Cyclopentyl Ring:
While the primary focus of prodrug strategies is often the carboxylic acid, the alicyclic cyclopentyl ring could also be a site for metabolic activation. In vitro metabolism studies using liver microsomes could reveal potential hydroxylation of the cyclopentyl ring by cytochrome P450 enzymes. nih.gov While this is typically considered a metabolic pathway leading to drug clearance, understanding these transformations is crucial, as they could potentially lead to the formation of active or inactive metabolites. However, without experimental data, this remains a theoretical consideration.
Environmental Fate and Degradation Studies Academic Perspective
Photodegradation Pathways and Mechanisms
Photodegradation, the breakdown of molecules by light, is a significant environmental process for many organic compounds, particularly those containing chromophores that absorb ultraviolet (UV) radiation. The phenyl group in 2-(1-Phenylcyclopentyl)acetic acid is a primary chromophore and is expected to be the main site for the initiation of photodegradation.
The absorption of UV light can excite the phenyl ring, leading to a variety of photochemical reactions. One potential pathway is the photo-oxidation of the aromatic ring. This can involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the benzene (B151609) ring, leading to hydroxylation and eventual ring cleavage. The presence of an acetic acid side chain could also influence the photodegradation process. The carboxylic acid group might undergo decarboxylation upon UV irradiation, although this is generally a less favored pathway compared to reactions involving the aromatic ring.
Another possible photodegradation mechanism is the cleavage of the bond between the cyclopentyl ring and the phenyl group or the bond between the cyclopentyl ring and the acetic acid group. Such fragmentation would result in smaller, more mobile, and potentially more biodegradable transformation products. The specific mechanisms and the resulting photoproducts would depend on various environmental factors, including the intensity and wavelength of sunlight, the presence of photosensitizers in the environment (e.g., dissolved organic matter), and the environmental matrix (e.g., water, soil).
Table 1: Plausible Photodegradation Reactions for this compound
| Reaction Type | Description | Potential Products |
| Photo-oxidation | Attack by reactive oxygen species on the phenyl ring. | Hydroxylated derivatives, ring-opened products. |
| Photocleavage | Breakage of the C-C bond between the rings or the side chain. | Phenylcyclopentane, toluene, cyclopentylacetic acid, benzoic acid. |
| Photodecarboxylation | Loss of CO2 from the acetic acid group. | 1-Phenylcyclopentylethane. |
Biotransformation and Microbial Degradation Processes
Microbial degradation is a key process for the removal of organic compounds from the environment. The structure of this compound suggests that it would be susceptible to microbial attack, although its persistence will depend on the ability of microbial enzymes to recognize and transform it.
The degradation is likely to be initiated by the transformation of the more accessible parts of the molecule. The phenylacetic acid moiety is structurally similar to naturally occurring compounds and is known to be biodegradable. Bacteria capable of degrading phenylacetic acid are widespread in the environment. mdpi.com The typical aerobic degradation pathway of phenylacetic acid involves the hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism through central metabolic pathways like the Krebs cycle. mdpi.com
The cyclopentane (B165970) ring presents a greater challenge for microbial degradation due to its cyclic and saturated nature. However, various microorganisms are known to degrade alicyclic hydrocarbons. The initial step in the aerobic degradation of cycloalkanes often involves the introduction of a hydroxyl group by a monooxygenase enzyme, leading to a cycloalkanol. This is then further oxidized to a ketone and subsequently to a lactone, which can be hydrolyzed to an open-chain dicarboxylic acid that can enter central metabolism.
Table 2: Expected Microbial Degradation Pathways for this compound
| Degradation Pathway | Initial Enzymatic Attack | Key Intermediates |
| Aromatic Ring Degradation | Hydroxylation of the phenyl ring. | Hydroxyphenylcyclopentylacetic acids, ring cleavage products. |
| Alicyclic Ring Degradation | Hydroxylation of the cyclopentyl ring. | Hydroxy-2-(1-phenylcyclopentyl)acetic acids, cyclopentanone (B42830) derivatives. |
| Side-Chain Oxidation | Beta-oxidation of the acetic acid side chain. | 1-Phenylcyclopentylcarboxaldehyde, 1-phenylcyclopentanecarboxylic acid. |
Environmental Persistence and Transformation Products Research
The environmental persistence of this compound will be determined by the rates of the photodegradation and biotransformation processes discussed above. Given the general biodegradability of phenylacetic acid and the known, albeit slower, degradation of cyclopentane derivatives, it is anticipated that this compound would not be highly persistent in environments with active microbial populations. However, its persistence could be enhanced in environments with low microbial activity or limited sunlight penetration.
Research into the transformation products is crucial for a complete environmental risk assessment. Based on the plausible degradation pathways, a number of transformation products can be hypothesized. Photodegradation is likely to yield a variety of hydroxylated and ring-opened products. Microbial degradation would likely produce hydroxylated intermediates of both the aromatic and alicyclic rings, as well as products resulting from side-chain oxidation.
Further research would be necessary to identify and quantify the actual transformation products formed under different environmental conditions. Such studies would involve laboratory-scale degradation experiments using simulated environmental conditions (e.g., irradiated water, soil microcosms) followed by the analysis of samples using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The identification of major and persistent transformation products is a key aspect of understanding the full environmental impact of the parent compound.
Table 3: Hypothetical Transformation Products of this compound
| Transformation Product | Potential Origin |
| 2-(1-(hydroxyphenyl)cyclopentyl)acetic acid | Photodegradation or microbial oxidation of the phenyl ring. |
| 2-(1-phenylcyclopentanol)acetic acid | Microbial oxidation of the cyclopentyl ring. |
| Phenylacetic acid | Cleavage of the cyclopentyl ring. |
| Cyclopentanecarboxylic acid | Cleavage of the phenyl group. |
| Benzoic acid | Degradation of the phenylacetic acid moiety. |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel molecules, including derivatives of 2-(1-Phenylcyclopentyl)acetic acid. mdpi.comnih.gov These computational tools can analyze vast datasets of chemical information to predict the properties and activities of new compounds, thereby accelerating the discovery process. mdpi.com
For a molecule like this compound, AI and ML algorithms could be employed in several key areas:
Predictive Modeling: By training models on existing libraries of compounds with known biological activities, it is possible to predict the potential therapeutic applications of new derivatives of this compound. This can help in identifying which structural modifications are most likely to yield compounds with desired properties.
De Novo Design: Generative models can design entirely new molecules based on a set of desired parameters. Starting with the this compound core, these models could propose novel derivatives with optimized characteristics for specific biological targets.
Synthesis Planning: AI can assist in devising the most efficient synthetic routes to produce these novel compounds. By analyzing known chemical reactions and pathways, these tools can suggest optimal reaction conditions, potentially reducing the time and resources required for synthesis.
The integration of AI and ML offers a powerful approach to navigate the vast chemical space surrounding the this compound scaffold, enabling a more targeted and efficient search for new molecules with valuable properties. nih.gov
Exploration of Novel Bioactive Scaffolds Derived from the this compound Core
The this compound structure can be viewed as a foundational scaffold from which a diverse array of new bioactive molecules can be derived. nih.gov The historical exploration of chemical space has been somewhat limited, underscoring the need to develop novel molecular frameworks. nih.gov The core structure of this compound, with its phenyl group, cyclopentyl ring, and acetic acid moiety, offers multiple points for chemical modification to create new scaffolds.
Future research could focus on:
Scaffold Hopping and Rearrangement: Chemical reactions that alter the core ring structure, such as ring expansion, contraction, or the introduction of heteroatoms, could lead to entirely new classes of compounds with unique three-dimensional shapes and biological activities.
Fragment-Based Discovery: The this compound molecule can be deconstructed into its constituent fragments (phenyl, cyclopentyl, and acetic acid). These fragments can then be combined with other chemical moieties to generate novel scaffolds that may possess unexpected biological activities. nih.gov
Privileged Structures: The phenylcyclopentyl core could be investigated as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets. By systematically exploring derivatives, it may be possible to identify compounds with a range of therapeutic applications.
The development of novel bioactive scaffolds from the this compound core represents a promising strategy for discovering new chemical entities with potential applications in medicine and beyond. nih.gov
Applications in Advanced Materials Science and Polymer Chemistry
While traditionally viewed through the lens of medicinal chemistry, the structural features of this compound and its derivatives suggest potential applications in materials science and polymer chemistry. Carboxylic acids are versatile building blocks in the synthesis of polymers and other advanced materials. ontosight.aiwikipedia.org
Potential research directions include:
Polymer Synthesis: The carboxylic acid group of this compound can be used as a monomer in polymerization reactions. rsc.org For instance, it could be incorporated into polyesters or polyamides, potentially imparting unique properties such as thermal stability or altered mechanical strength due to the bulky phenylcyclopentyl group. ontosight.ailibretexts.org The synthesis of such polymers often involves condensation reactions. ontosight.ai
Functional Materials: The phenyl ring can be functionalized to introduce other reactive groups, allowing the molecule to be grafted onto surfaces or incorporated into larger material frameworks. This could lead to the development of materials with tailored surface properties, such as hydrophobicity or specific binding capabilities.
Liquid Crystals: Molecules with rigid, bulky groups like the phenylcyclopentyl moiety can sometimes exhibit liquid crystalline properties. Exploring derivatives of this compound for such behavior could open up applications in displays and other optoelectronic devices.
The table below outlines potential polymer types that could be synthesized using this compound as a monomer.
| Polymer Type | Potential Monomer(s) | Potential Properties |
| Polyester | This compound and a diol | Increased thermal stability, altered mechanical properties |
| Polyamide | This compound and a diamine | Unique solubility characteristics, modified strength |
| Functional Polymer | Modified this compound | Tailored surface properties, specific binding capabilities |
Q & A
Q. What are the common synthetic routes for 2-(1-Phenylcyclopentyl)acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclopentane ring formation followed by functionalization. For example, cyclopentyl precursors can undergo Friedel-Crafts alkylation with phenyl groups, followed by acetic acid side-chain introduction via nucleophilic substitution or condensation. Key steps include:
- Hydrogenation of unsaturated intermediates (e.g., using Pd/C under H₂) to form the cyclopentyl core .
- Sulfonation (e.g., with C₈H₁₇SO₂Cl) to activate intermediates for nucleophilic attack .
- Acid hydrolysis (1 N NaOH) to yield the carboxylic acid moiety . Optimization involves monitoring reaction progress via TLC or NMR and adjusting catalyst loading, temperature, and solvent polarity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Experimental steps include:
- Data collection using a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure solution via direct methods (SHELXS) and refinement with SHELXL .
- Hydrogen placement : Riding models for C-bound H (Uiso = 1.2Ueq(C)), while hydroxyl/methyl H are refined with HFIX 137/147 .
- Validation using WinGX/ORTEP for visualization and PLATON for symmetry checks .
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use solvents like ethanol or ethyl acetate to exploit solubility differences. For example, cooling a saturated solution at 200 K yields high-purity crystals .
- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate by polarity. Monitor fractions via LC-MS.
- Acid-base extraction : Utilize pH-dependent solubility (e.g., dissolve in NaOH, precipitate with HCl) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the conformational dynamics of this compound?
Methodological Answer: Substituents alter torsional angles and steric strain. For example:
- Electron-withdrawing groups (e.g., Br) increase C–C–C bond angles (e.g., 121.5° for Br vs. 118.2° for OMe in brominated analogs) .
- Dihedral angles between the cyclopentyl and phenyl rings are measured via X-ray diffraction. In analogs, angles of ~75–78° indicate significant out-of-plane tilting .
- Computational modeling (DFT) can predict substituent effects on ring puckering and side-chain orientation .
Q. What methodologies are used to analyze hydrogen bonding patterns in the crystal lattice of this compound?
Methodological Answer:
- Graph-set analysis : Assign motifs (e.g., R₂²(8) for carboxylic acid dimers) using PLATON .
- Distance-angle criteria : O–H⋯O bonds (2.6–2.8 Å, angles >150°) and C–H⋯O interactions (3.0–3.3 Å) are quantified .
- Thermal ellipsoids : Assess displacement parameters to identify dynamic disorder in H-bond networks .
Q. How can computational methods predict the reactivity of this compound in organic reactions?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to determine frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- MD simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways for esterification or amidation .
- Docking studies : For biological applications, simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
